(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is a chiral compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential therapeutic applications. This compound is primarily known for its role as a metabolite of tolterodine, a drug used to treat overactive bladder symptoms. The hydrobromide salt form enhances the compound's stability and solubility in biological systems.
This compound is synthesized from commercially available starting materials such as 4-methylphenol and 1-phenyl-1-propanone. Its synthesis involves multiple steps, including Friedel-Crafts alkylation and reductive amination, followed by resolution of enantiomers and formation of the hydrobromide salt .
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide falls under the category of organic compounds, specifically phenolic compounds with amine functionalities. It is classified as a chiral building block in organic synthesis and is also recognized for its pharmacological properties.
The synthesis of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide typically involves several key steps:
In industrial settings, methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions.
The molecular formula of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is . It features a complex structure that includes a phenolic group and an amine side chain.
The compound undergoes various chemical reactions typical for phenolic compounds and amines:
In laboratory settings, reactions are often performed under controlled conditions to optimize yields and minimize by-products. For instance, solvents such as dichloromethane are commonly used in various steps due to their effectiveness in dissolving reactants and facilitating reactions .
The mechanism of action for (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide primarily involves its interaction with neurotransmitter receptors in the central nervous system. It can function as both an agonist and antagonist depending on the receptor type:
The physical properties of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide include:
The chemical properties are influenced by its functional groups:
These properties make it suitable for various applications in medicinal chemistry and pharmacology .
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide has several scientific applications:
The synthesis of enantiomerically pure (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide necessitates precise chiral center control. A prominent approach involves synthesizing the racemic tolterodine free base followed by diastereomeric salt resolution. This method employs (2R,3R)-(–)-di-p-toluoyl-tartaric acid (DTTA) as the resolving agent. The process begins with the condensation of m-cresol with phenylacetaldehyde, yielding an intermediate hydroxychalcone. Subsequent catalytic hydrogenation produces racemic tolterodine. Chiral resolution occurs through selective crystallization in methanol/ethyl acetate solvent mixtures, where the (R)-enantiomer-DTTA complex precipitates as a crystalline solid. Acid-base workup liberates the enantiomerically enriched free base, achieving >99.5% enantiomeric excess (ee) after recrystallization [1].
An alternative diastereoselective route utilizes a chiral auxiliary-controlled reduction (Figure 1). The ketone intermediate, methyl 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoate, is first protected as its benzyl ether. Asymmetric reduction using (S)-BINAP-RuCl₂ catalyst affords the chiral alcohol with high diastereoselectivity (dr >20:1). Subsequent functional group manipulations, including mesylate displacement by diisopropylamine and catalytic hydrogenolysis of the benzyl group, yield the target (R)-enantiomer. This route avoids resolution inefficiencies but requires additional protection/deprotection steps [8].
Modern synthetic approaches emphasize catalytic enantioselective construction of the chiral benzylic alcohol center. Metalloradical Catalysis (MRC) using D₂-symmetric chiral amidoporphyrin-Co(II) complexes enables stereocontrolled hydrogen atom transfer (HAT) to prochiral radicals. For tolterodine precursors, cobalt-based MRC achieves enantioselective radical addition across allylic sulfamoyl azides, forming kinetically stable γ-Co(III)-alkyl radicals bearing the chiral center. Subsequent 6-endo-trig cyclization establishes the stereodefined core structure with reported ee values exceeding 90% [2].
Organocatalytic approaches leverage Cinchona alkaloid-derived phase-transfer catalysts (PTCs) for enantioselective alkylation. A key route involves the Michael addition of diisopropylamine to an α,β-unsaturated carbonyl derivative of m-cresol. Using N-(9-anthracenylmethyl)cinchoninium bromide as the PTC in a toluene/water biphasic system with concentrated KOH, the reaction proceeds at –20°C to afford the Michael adduct with 85% ee. Subsequent carbonyl reduction and dehydration yield the target (R)-enantiomer [2] [6].
Table 1: Comparative Analysis of Enantioselective Methods for Tolterodine Synthesis
Method | Catalyst System | Key Step | ee (%) | Advantages | Limitations |
---|---|---|---|---|---|
Diastereomeric Salt Resolution | (2R,3R)-DTTA | Selective Crystallization | >99.5 | High ee, Scalable, Robust | Low Atom Economy, Requires Resolution Step |
Chiral Auxiliary Reduction | (S)-BINAP-RuCl₂ | Asymmetric Ketone Hydrogenation | >95 | High Diastereoselectivity | Requires Protection/Deprotection Steps |
Metalloradical Catalysis (MRC) | Co(II)-Amidoporphyrin Complex | Radical N-Heterobicyclization | >90 | Novel Mechanism, High Functional Group Tolerance | Complex Ligand Synthesis, Limited Scope Validation |
Phase-Transfer Catalysis (PTC) | Cinchoninium-Derived PTC | Asymmetric Michael Addition | 85 | Mild Conditions, No Metal | Moderate ee, Requires Biphasic System |
Crystallization of the hydrobromide salt is critical for achieving optimal purity, stability, and solid-state properties. Key process parameters influencing crystal quality include:
Table 2: Optimized Hydrobromide Salt Crystallization Parameters
Parameter | Optimal Condition | Impact on Crystallization | Reference |
---|---|---|---|
Solvent System | Ethanol/Water (85:15 v/v) | Balances solubility and supersaturation; prevents oiling out | [1] |
HBr Equivalents | 0.95–0.98 eq | Minimizes acid excess and bromide defects | [1] |
Addition Temperature | 5–10°C | Controls reaction exotherm; prevents decomposition | [1] |
Cooling Profile | 60°C → 40°C (fast); 40°C → 25°C (0.3°C/min); 25°C hold (4–6 h) | Optimizes nucleation, growth, and annealing | [3] |
Seeding | 0.1–0.5% w/w Form I seeds at 40°C | Ensures polymorphic purity and improves crystal habit | [9] |
Final Yield | 88–92% | High recovery of pharmaceutical-grade crystals | [1] |
Protecting the phenolic hydroxyl group during synthesis is essential to prevent unwanted side reactions, particularly during amine alkylation steps. Several protecting groups (PGs) have been evaluated for robustness and deprotection efficiency:
Deprotection: Standard catalytic hydrogenolysis (Pd/C, H₂) achieves clean removal. However, competitive reduction of the benzylic alcohol intermediate or olefin byproducts can occur, requiring careful catalyst selection (e.g., Pearlman’s catalyst). Hydrogenolysis is incompatible with routes containing reducible functionalities [8] [10].
Tetrafluoropyridyl (TFP) Ether:
Deprotection: Employing KF/18-crown-6/methyl thioglycolate in acetonitrile at 50°C achieves quantitative cleavage within 1 hour. The thiol scavenges regenerated PFP, preventing re-etherification. This method is orthogonal to hydrogenolysis and compatible with acid-sensitive functionalities [4].
Benzylsulfonyl (Bns) Group:
Deprotection: Requires catalytic hydrogenation over Pd/C, similar to benzyl ethers, limiting its utility in substrates with reducible groups [7].
Comparative Efficiency:
Table 3: Protecting Group Efficiency for Phenolic Moieties in Tolterodine Synthesis
Protecting Group | Installation Conditions | Deprotection Conditions | Yield (%) | Key Stability Attributes | Key Limitations |
---|---|---|---|---|---|
Benzyl (Bn) | BnCl, K₂CO₃, acetone, reflux | H₂, Pd/C, EtOH | >95 | Stable to Grignard, strong bases, weak acids | Requires hydrogenation; incompatible with reducible groups |
Tetrafluoropyridyl (TFP) | PFP, K₂CO₃, CH₃CN, RT | KF, 18-crown-6, methyl thioglycolate, 50°C | >97 | Stable to TFA, HCl, NaOH, NaBH₄, RuCl₃/NaIO₄ | Sensitive to methoxide/strong alkoxides |
Benzylsulfonyl (Bns) | BnsCl, pyridine, RT | H₂, Pd/C, EtOAc | 90 | Stable to Oxone, In(OTf)₃, tBuOK, Ru oxidants | Requires hydrogenation; potential for sulfonate scrambling under acidic conditions |
Methoxymethyl (MOM) | MOMCl, iPr₂NEt, CH₂Cl₂ | HCl, MeOH/H₂O | 85 | Moderate base stability | Labile under acidic conditions; risk of formaldehyde release |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1